molecular formula C10H7ClN2OS B146378 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde CAS No. 126193-27-9

4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde

Cat. No.: B146378
CAS No.: 126193-27-9
M. Wt: 238.69 g/mol
InChI Key: DASSFVQGPUWYCE-UHFFFAOYSA-N
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Scientific Research Applications

4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde typically involves the reaction of 4-chlorobenzylamine with 2-bromo-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Properties

IUPAC Name

2-anilino-4-chloro-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2OS/c11-9-8(6-14)15-10(13-9)12-7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASSFVQGPUWYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366499
Record name 2-Anilino-4-chloro-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126193-27-9
Record name 2-Anilino-4-chloro-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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